2-(2-(2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a complex organic compound that features both boronate and sulfonate functional groups
Preparation Methods
The synthesis of 2-(2-(2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the boronate ester, which is then coupled with a pyrazole derivative. This intermediate is further reacted with ethylene glycol derivatives to introduce the ethoxy chains. Finally, the sulfonate group is introduced through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronate group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include boronic acids, sulfonic acids, and various substituted derivatives .
Scientific Research Applications
2-(2-(2-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-YL)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: The compound can be used to modify biomolecules for various biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with various molecules through its boronate and sulfonate groups. The boronate group can form reversible covalent bonds with diols, making it useful in sensing and drug delivery applications. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments .
Comparison with Similar Compounds
Similar compounds include other boronate esters and sulfonate derivatives. For example:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a boronate group but has a different aromatic ring structure.
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: This compound has a similar boronate ester but with an ester functional group instead of a sulfonate.
Properties
IUPAC Name |
2-[2-[2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BN2O8S/c1-20-6-8-22(9-7-20)36(28,29)33-17-16-32-15-14-31-13-12-30-11-10-27-19-21(18-26-27)25-34-23(2,3)24(4,5)35-25/h6-9,18-19H,10-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCWGPFTCWUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOCCOCCOS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37BN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.